[(E)-3-(4-tert-butylphenyl)propylideneamino]thiourea
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Overview
Description
[(E)-3-(4-tert-butylphenyl)propylideneamino]thiourea is an organic compound that features a thiourea group attached to a propylideneamino moiety, which is further substituted with a 4-tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-3-(4-tert-butylphenyl)propylideneamino]thiourea typically involves the reaction of 3-(4-tert-butylphenyl)propanal with thiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, with considerations for the availability of raw materials, reaction conditions, and purification methods. Industrial production may also involve continuous flow processes to enhance the scalability and sustainability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(E)-3-(4-tert-butylphenyl)propylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
[(E)-3-(4-tert-butylphenyl)propylideneamino]thiourea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound may have potential biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [(E)-3-(4-tert-butylphenyl)propylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The molecular targets may include enzymes, receptors, or other biomolecules, and the pathways involved could be related to its potential antimicrobial or anticancer effects.
Comparison with Similar Compounds
[(E)-3-(4-tert-butylphenyl)propylideneamino]thiourea can be compared with other similar compounds, such as:
[(E)-3-(4-tert-butylphenyl)propylideneamino]urea: Similar structure but with a urea group instead of a thiourea group.
[(E)-3-(4-tert-butylphenyl)propylideneamino]sulfamide: Contains a sulfamide group instead of a thiourea group.
[(E)-3-(4-tert-butylphenyl)propylideneamino]carbamate: Features a carbamate group in place of the thiourea group.
The uniqueness of this compound lies in its specific structural arrangement and the presence of the thiourea group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[(E)-3-(4-tert-butylphenyl)propylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-14(2,3)12-8-6-11(7-9-12)5-4-10-16-17-13(15)18/h6-10H,4-5H2,1-3H3,(H3,15,17,18)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPFEXQCYCXYKY-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CC/C=N/NC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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